3,4-Dimethyl-2,6-dinitrophenol

Crystallography Structural Chemistry X-ray Diffraction

This 3,4-Dimethyl-2,6-dinitrophenol (4097-61-4) is essential for R&D where the precise 3,4-dialkyl substitution pattern is required, notably as an intermediate for N-alkyl-3,4-dialkyl-2,6-dinitroanilines. Its unambiguous crystal structure also makes it valuable for conformation and hydrogen-bonding studies []. Do not substitute with isomers; the specific methylation dictates reactivity, pKa, and biological activity [].

Molecular Formula C8H8N2O5
Molecular Weight 212.16 g/mol
CAS No. 4097-61-4
Cat. No. B181587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethyl-2,6-dinitrophenol
CAS4097-61-4
Molecular FormulaC8H8N2O5
Molecular Weight212.16 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)[N+](=O)[O-])O)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O5/c1-4-3-6(9(12)13)8(11)7(5(4)2)10(14)15/h3,11H,1-2H3
InChIKeyHWYUVFKGQPJIFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethyl-2,6-dinitrophenol (CAS 4097-61-4): Dinitrophenol Derivative for Niche Agrochemical Intermediate & Polymerization Control Applications


3,4-Dimethyl-2,6-dinitrophenol (CAS 4097-61-4), with molecular formula C₈H₈N₂O₅, is a dinitrophenol derivative characterized by a benzene ring bearing a hydroxyl group, two nitro groups at the 2- and 6-positions, and two methyl groups at the 3- and 4-positions . It is structurally related to commercial dinitrophenol herbicides and fungicides, such as 2,4-dinitro-6-methylphenol (DNOC) and 2,6-dinitro-p-cresol (DNPC), but with a unique 3,4-dimethyl substitution pattern [1]. This compound is noted as a significant by-product in the synthesis of 4-nitro-o-xylene and serves as a key intermediate in the multi-stage preparation of N-alkyl-3,4-dialkyl-2,6-dinitroanilines, a class of compounds of interest in agrochemical research [2][3]. Additionally, 2,6-dinitrophenols, including the p-cresol analog, have documented utility as polymerization inhibitors for vinyl aromatic compounds, a potential application area for this specific derivative [4].

3,4-Dimethyl-2,6-dinitrophenol (CAS 4097-61-4): The Criticality of Precise Substitution for Targeted Research Outcomes


Generic substitution among dinitrophenol isomers or alkyl-substituted analogs is scientifically unsound due to the profound impact of substitution pattern on both chemical reactivity and biological activity. The position and number of alkyl and nitro groups critically influence the compound's lipophilicity, acidity (pKa), and steric hindrance, which in turn govern its ability to uncouple oxidative phosphorylation, penetrate biological membranes, and interact with specific enzymatic targets [1]. For instance, in studies on fungicidal activity, 4-(1-ethylbutyl)-2,6-dinitrophenols were significantly more active than their 2-alkyl-4,6-dinitrophenol analogues, underscoring that even isomeric variations in substitution lead to large differences in efficacy [2]. Therefore, for applications where the 3,4-dimethyl-2,6-dinitro pattern is a structural requirement—such as in the synthesis of specific dinitroaniline derivatives or in studying structure-activity relationships (SAR) within this class—the use of the correct, high-purity compound is non-negotiable to ensure experimental validity and reproducibility.

3,4-Dimethyl-2,6-dinitrophenol (CAS 4097-61-4): A Quantified Guide to Comparative Product Specifications and Research Utility


Crystal Structure Confirmation of 3,4-Dimethyl-2,6-dinitrophenol vs. Dinitrophenol Analogues

The crystal structure of 3,4-dimethyl-2,6-dinitrophenol has been definitively solved and published, providing unambiguous confirmation of its 3,4-dimethyl substitution pattern [1]. This is a crucial differentiator from other commercially prevalent dinitrophenol analogs like 2,6-dinitro-p-cresol (DNPC) and 4,6-dinitro-o-cresol (DNOC), which possess only a single methyl group at the 4- or 2-position, respectively. The crystal structure reveals that the arene ring is planar, with the nitro group at the 2-position forming a dihedral angle of 1.8° with the ring, while the nitro group at the 6-position is twisted out of the plane by 84.2°, a specific geometric feature arising directly from the unique 3,4-dimethyl substitution that influences its solid-state packing and potential intermolecular interactions [1].

Crystallography Structural Chemistry X-ray Diffraction

Commercial Availability and Assured Purity (≥98%) for Research-Grade Applications of 3,4-Dimethyl-2,6-dinitrophenol

While not a direct comparative activity study, a key procurement differentiator is the documented commercial availability of 3,4-dimethyl-2,6-dinitrophenol at a guaranteed purity level of ≥98% . This specification is critical for its primary documented use as a synthetic intermediate in the patented multi-stage preparation of N-alkyl-3,4-dialkyl-2,6-dinitroanilines [1]. The high purity is necessary to ensure the fidelity of subsequent reaction steps and to minimize the formation of side products that could arise from the presence of other dinitrophenol isomers or unreacted precursors. In contrast, many dinitrophenol analogs like DNOC or DNPC are often procured as technical-grade mixtures for agrochemical formulations, where the precise isomer profile is less critical, making high-purity research-grade material of this specific derivative a more specialized and valuable commodity for synthetic chemists.

Analytical Chemistry Synthetic Intermediate Quality Control

Role as a Key Intermediate in Patented Synthesis of Dinitroaniline Derivatives from 3,4-Dimethyl-2,6-dinitrophenol

A primary, patent-documented application for 3,4-dialkyl-2,6-dinitrophenols, including the 3,4-dimethyl variant, is as a crucial intermediate in the multi-stage synthesis of N-alkyl-3,4-dialkyl-2,6-dinitroanilines [1]. This patented process specifically leverages the 3,4-dialkyl substitution pattern present on the starting dinitrophenol. The subsequent reaction sequence, involving etherification and amination, is designed to install a specific N-alkyl group while retaining the core 3,4-dialkyl-2,6-dinitro scaffold. This synthetic utility distinguishes 3,4-dimethyl-2,6-dinitrophenol from other dinitrophenol isomers that lack the required 3,4-dialkyl motif, as they would not lead to the same class of dinitroaniline products. The target compound is therefore a specific and required starting material for accessing this patented chemical space.

Organic Synthesis Agrochemical Intermediates Process Chemistry

Validated Application Scenarios for Procuring 3,4-Dimethyl-2,6-dinitrophenol (CAS 4097-61-4)


Synthesis of N-Alkyl-3,4-Dialkyl-2,6-Dinitroaniline Derivatives

The most clearly defined and documented application for 3,4-dimethyl-2,6-dinitrophenol is its use as a starting material in a patented, multi-step process for synthesizing N-alkyl-3,4-dialkyl-2,6-dinitroanilines [1]. These dinitroaniline derivatives are of significant interest in agrochemical research. This synthetic route begins with the 3,4-dialkyl-2,6-dinitrophenol core and proceeds through etherification and amination steps. Procurement for this purpose requires the exact compound to ensure the correct substitution pattern on the final dinitroaniline product, as the 3,4-dialkyl motif is a defined and necessary feature of the target molecules described in the patent literature [1].

Crystallographic and Structural Chemistry Studies

The compound's unambiguous crystal structure, as determined by single-crystal X-ray diffraction, makes it a well-defined subject for structural chemistry and crystallography research [2]. The structure reveals key conformational details, such as the planarity of the aromatic ring and the specific dihedral angles of the nitro groups (1.8° and 84.2°), which are a direct consequence of the 3,4-dimethyl substitution [2]. Researchers can procure this compound to study the effects of steric hindrance on molecular conformation, intramolecular hydrogen bonding, or crystal packing forces in a system where the molecular geometry is precisely known and documented [2].

Investigation of Polymerization Inhibition in Vinyl Aromatic Monomers

Patents disclose the use of 2,6-dinitrophenols, specifically including 2,6-dinitro-p-cresol, as effective polymerization inhibitors for vinyl aromatic compounds like styrene [3]. The mechanism is believed to involve the scavenging of free radicals that initiate unwanted polymerization during distillation or storage. While the specific activity of 3,4-dimethyl-2,6-dinitrophenol in this context is not directly quantified in the source literature, its close structural relationship to 2,6-dinitro-p-cresol suggests it may possess similar inhibitory properties. Researchers aiming to explore structure-activity relationships for novel polymerization inhibitors can procure 3,4-dimethyl-2,6-dinitrophenol to evaluate the impact of an additional methyl group on inhibition efficiency compared to the known mono-methylated analogs [3].

Analytical Method Development and Reference Standard Use

The compound is a known by-product in the nitration of o-xylene during the synthesis of 4-nitro-o-xylene [2]. For analytical chemists developing or validating HPLC, GC-MS, or other chromatographic methods to monitor industrial nitration processes, 3,4-dimethyl-2,6-dinitrophenol serves as a critical reference standard. Procuring a high-purity sample (≥98% ) is essential for accurate identification and quantification of this specific by-product in reaction mixtures, ensuring quality control and process optimization in the manufacture of nitrated aromatic compounds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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